

Physicochemical data of 5-Bromo-6-chloropyrazin-2-amine

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Compound of Interest

Compound Name: 5-Bromo-6-chloropyrazin-2-amine

Cat. No.: B063647

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Technical Guide: 5-Bromo-6-chloropyrazin-2-amine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical properties, a representative synthesis protocol, and key analytical methods for **5-Bromo-6-chloropyrazin-2-amine**, a heterocyclic building block utilized in the synthesis of various bioactive molecules.^[1]^[2]

Physicochemical Data

5-Bromo-6-chloropyrazin-2-amine is a solid, light yellow to yellow compound.^[3] Its key physicochemical properties are summarized in the table below, providing a foundational dataset for researchers in medicinal chemistry and materials science.

Property	Value	Source
IUPAC Name	5-Bromo-6-chloropyrazin-2-amine	N/A
CAS Number	173253-42-4	[1][3][4][5]
Molecular Formula	C ₄ H ₃ BrClN ₃	[3][4][5]
Molecular Weight	208.44 g/mol	[1][3][4][5]
Appearance	Light yellow to yellow solid	[3]
Boiling Point	311.8 ± 37.0 °C (Predicted)	[4]
Density	1.960 g/cm ³	[4]
pKa	-0.67 ± 0.10 (Predicted)	[4]
LogP	1.4747	[5]
SMILES	<chem>Nc1cnc(Br)c(Cl)n1</chem>	[3]
InChI	1S/C4H3BrClN3/c5-3-4(6)9-2(7)1-8-3/h1H,(H2,7,9)	[3]
InChI Key	CRVPQFAORCSDMH-UHFFFAOYSA-N	[3]

Computational Data:

Property	Value	Source
TPSA	51.8 Å ²	[5]
Hydrogen Bond Donors	1	[5]
Hydrogen Bond Acceptors	3	[5]
Rotatable Bonds	0	[5]

Experimental Protocols

Representative Synthesis Protocol

While a specific, peer-reviewed synthesis protocol for **5-Bromo-6-chloropyrazin-2-amine** is not readily available in the provided search results, a representative synthesis can be proposed based on common organic chemistry principles for the halogenation of pyrazine derivatives. The logical precursor is 2-amino-6-chloropyrazine. The synthesis involves an electrophilic aromatic substitution (bromination) reaction.

Reaction: 2-amino-6-chloropyrazine → **5-Bromo-6-chloropyrazin-2-amine**

Reagents & Materials:

- 2-amino-6-chloropyrazine (starting material)
- N-Bromosuccinimide (NBS) (brominating agent)
- Dichloromethane (DCM) or similar inert solvent
- Round-bottom flask
- Magnetic stirrer
- Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 2-amino-6-chloropyrazine in a suitable inert solvent like dichloromethane.
- **Bromination:** Cool the solution in an ice bath to 0 °C. Add N-Bromosuccinimide (NBS) portion-wise over 15-30 minutes while stirring. The amino group on the pyrazine ring directs the electrophilic substitution to the C5 position.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

- **Workup:** Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer.
- **Extraction:** Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude solid by column chromatography or recrystallization to yield the final product, **5-Bromo-6-chloropyrazin-2-amine**.

Analytical Quality Control Protocols

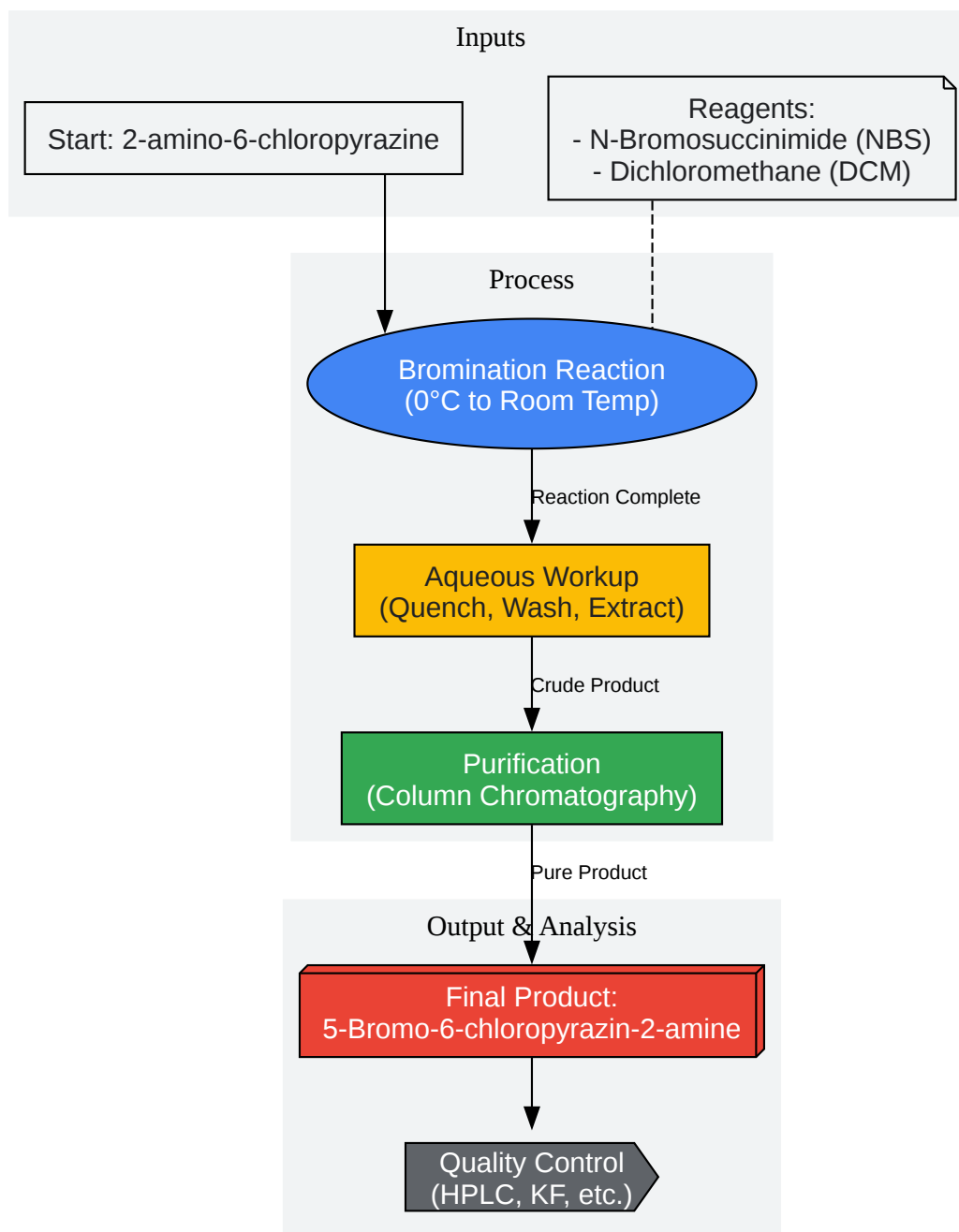
Based on a typical Certificate of Analysis, the following methods are used to determine the purity and quality of the final compound.[\[3\]](#)

- **Purity Analysis (HPLC):** The purity of the compound is determined by High-Performance Liquid Chromatography (HPLC).[\[3\]](#)
 - **Method:** A sample is dissolved in a suitable solvent and injected into an HPLC system equipped with a C18 column and a UV detector. A gradient elution method with a mobile phase consisting of acetonitrile and water is typically employed. The purity is calculated based on the area percentage of the main peak. A reported purity for this compound is 99.79%.[\[3\]](#)
- **Water Content (Karl Fischer):** The water content is determined by Karl Fischer (KF) titration.[\[3\]](#)
 - **Method:** A known weight of the sample is dissolved in a KF solvent and titrated with a standardized KF reagent. This method electrochemically determines the amount of water present. A reported water content is 0.13%.[\[3\]](#)
- **Residue on Ignition:** This test measures the amount of residual inorganic substance after combustion.[\[3\]](#)

- Method: A sample is weighed into a crucible and ignited at a high temperature (e.g., 600 ± 50 °C) until all organic material is burned off. The weight of the remaining residue is determined and reported as a percentage of the original sample weight. A reported value is 0.06%.^[3]

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow for the representative synthesis of **5-Bromo-6-chloropyrazin-2-amine**.



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Caption: Representative synthesis workflow for **5-Bromo-6-chloropyrazin-2-amine**.

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